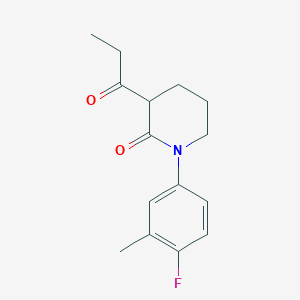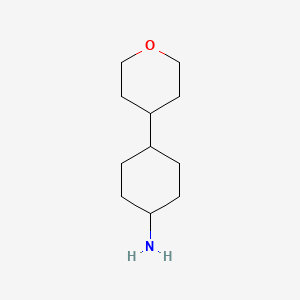
4-(Oxan-4-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxan-4-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H21NO. It is characterized by a cyclohexane ring substituted with an oxan-4-yl group and an amine group at the 1-position. This compound is used primarily for research purposes and has various applications in chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the use of a diastereomeric mixture of 4-substituted cyclohexane-1-amines. This mixture is subjected to a transaminase biocatalyst in the presence of an amine acceptor, which can be used in sub-equimolar to equimolar quantities in batch or continuous-flow mode .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the use of biocatalysts and continuous-flow processes suggests that scalable production methods are feasible.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxan-4-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
4-(Oxan-4-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(Oxan-4-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylcyclohexan-1-amine: Similar in structure but with an isopropyl group instead of an oxan-4-yl group.
4-(Oxan-4-yl)methylcyclohexan-1-amine: Similar but with a methyl group attached to the oxan-4-yl group.
Uniqueness
4-(Oxan-4-yl)cyclohexan-1-amine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
4-(oxan-4-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H21NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h9-11H,1-8,12H2 |
Clé InChI |
UVSKUSVBKYTPHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
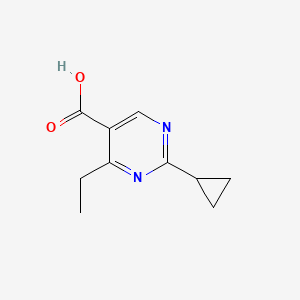
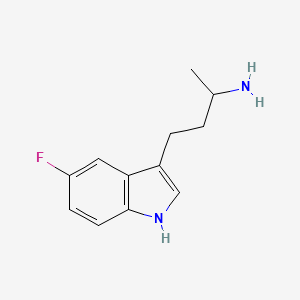

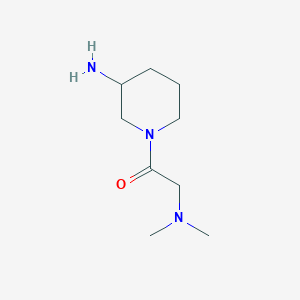


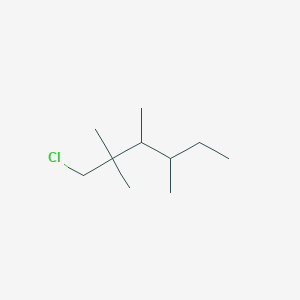
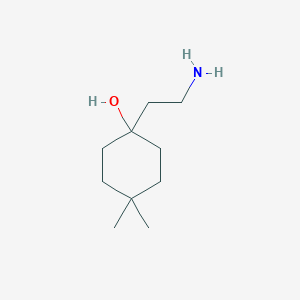
![2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)
![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)
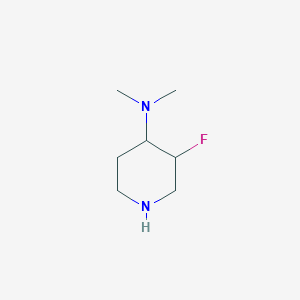
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
